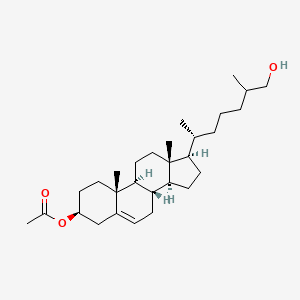

3-O-Acetyl-26-hydroxy Cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is an intermediate in the production of cholesterol metabolites and has a molecular formula of C29H48O3 with a molecular weight of 444.69 . This compound is primarily used in research settings to study cholesterol metabolism and its related pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-26-hydroxy Cholesterol typically involves the acetylation of 26-hydroxy cholesterol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 3-OH position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-O-Acetyl-26-hydroxy Cholesterol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxysterols, which are important in various biological processes.

Reduction: Reduction reactions can convert the compound back to its parent cholesterol form.

Substitution: The acetyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxysterols, deacetylated cholesterol, and other functionalized cholesterol derivatives .

Aplicaciones Científicas De Investigación

3-O-Acetyl-26-hydroxy Cholesterol has several applications in scientific research:

Chemistry: It is used to study the chemical properties and reactions of cholesterol derivatives.

Biology: Researchers use this compound to investigate cholesterol metabolism and its role in cellular processes.

Mecanismo De Acción

The mechanism of action of 3-O-Acetyl-26-hydroxy Cholesterol involves its role as an intermediate in cholesterol metabolism. It can be converted into various oxysterols, which act on different molecular targets and pathways. These oxysterols can regulate cholesterol homeostasis, influence membrane fluidity, and participate in signaling pathways related to cell growth and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Cholesterol: The parent compound, essential for cell membrane structure and function.

Oxysterols: Oxidized derivatives of cholesterol that play roles in signaling and metabolism.

Cholesteryl Esters: Esterified forms of cholesterol involved in lipid transport and storage.

Uniqueness

3-O-Acetyl-26-hydroxy Cholesterol is unique due to its specific acetylation at the 3-OH position, which makes it a valuable intermediate for studying cholesterol metabolism and creating other derivatives. Its specific structure allows for targeted studies on the effects of acetylation on cholesterol’s biological functions .

Actividad Biológica

3-O-Acetyl-26-hydroxy Cholesterol is a modified form of cholesterol, classified as an oxysterol. Its structure includes an acetate group at the 3-hydroxyl position and a hydroxyl group at the 26th carbon, which enhances its solubility and may alter its biological activity compared to other cholesterol derivatives. This compound is synthesized through the acetylation of 26-hydroxycholesterol and serves as an important research intermediate in the study of cholesterol metabolism and related biological processes.

- Chemical Formula : C29H48O3

- Molecular Weight : 444.69 g/mol

The structural modification at the 3-position is significant as it influences the compound's interactions within biological systems, potentially impacting its solubility and biological function.

Biological Activities

This compound exhibits several notable biological activities:

-

Cholesterol Metabolism Regulation :

- It plays a role in regulating cholesterol synthesis and low-density lipoprotein (LDL) receptor activity, similar to its parent compound, 26-hydroxycholesterol .

- In cell culture studies, it has been shown to inhibit cholesterol synthesis and modulate the activity of various enzymes involved in lipid metabolism.

- Cell Signaling :

-

Neuroprotective Effects :

- Research indicates that oxysterols, including this compound, may have neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Elevated levels of 26-hydroxycholesterol have been associated with cognitive impairment and altered cholesterol metabolism in AD models .

The biological effects of this compound are mediated through various mechanisms:

- Interaction with Nuclear Receptors : It acts as a ligand for liver X receptors (LXRs), which regulate genes involved in lipid metabolism and inflammation .

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as HMG-CoA reductase, leading to decreased cholesterol synthesis .

- Influence on Lipid Raft Dynamics : By altering membrane lipid composition, it may impact signal transduction processes within cells.

Comparative Analysis with Other Oxysterols

The following table summarizes the structural similarities and unique features of this compound compared to other oxysterols:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 25-Hydroxycholesterol | Hydroxylated sterol | Potent LXR activator, involved in immune response |

| 27-Hydroxycholesterol | Hydroxylated sterol | Regulates cholesterol metabolism via LXR activation |

| 26-Hydroxycholesterol | Parent compound | Directly influences cholesterol synthesis |

| 24-Hydroxycholesterol | Hydroxylated sterol | Impacts bile acid synthesis |

| Cholesterol | Base structure | Precursor for all oxysterols |

The unique acetylation at the 3-position distinguishes this compound from these compounds, potentially enhancing its solubility and altering its biological activity.

Case Studies

-

Impact on Alzheimer's Disease Models :

- A study demonstrated that administration of 26-hydroxycholesterol negatively affected cognitive function and cholesterol metabolism in rat models of AD. This suggests that oxysterols like this compound could be implicated in neurodegenerative processes due to their effects on cholesterol homeostasis .

- Metabolic Syndrome Association :

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAZPBATUQHQGW-YFCBXXETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.